Doxorubicinol

Description

Properties

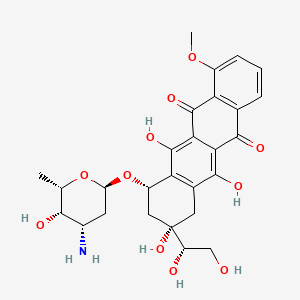

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZRZOVSJNSBFR-FEMMEMONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920620 | |

| Record name | Doxorubicinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54193-28-1 | |

| Record name | Doxorubicinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54193-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxorubicinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxorubicinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOXORUBICINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUH05KI4CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Doxorubicinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Architect of Anthracycline Cardiotoxicity: A Technical Guide to the Role of Doxorubicinol in Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Introduction: Doxorubicin, a potent and widely used anthracycline chemotherapeutic, is a cornerstone in the treatment of numerous cancers. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity that can lead to debilitating and often irreversible heart failure. While doxorubicin itself contributes to this cardiac damage, mounting evidence points to its principal metabolite, doxorubicinol, as a key culprit in the pathogenesis of doxorubicin-induced cardiotoxicity. This technical guide provides an in-depth exploration of the mechanisms by which this compound exerts its cardiotoxic effects, offering a valuable resource for researchers and drug development professionals seeking to understand and mitigate this critical side effect.

This compound is formed from doxorubicin via the action of cytosolic carbonyl reductases and aldo-keto reductases.[1][2] This metabolic conversion is a critical step, as this compound exhibits a distinct and, in many aspects, more potent cardiotoxic profile than its parent compound.[3] The lipophilicity of this compound is lower than that of doxorubicin, which may contribute to its accumulation within cardiomyocytes, further exacerbating its detrimental effects.[4]

Core Mechanisms of this compound-Induced Cardiotoxicity

This compound-mediated heart damage is a multifactorial process, primarily driven by three interconnected mechanisms: the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the disruption of calcium homeostasis.

Exacerbation of Oxidative Stress

A central tenet of doxorubicin-induced cardiotoxicity is the generation of ROS, and this compound significantly contributes to this oxidative burden. The quinone moiety of this compound can undergo redox cycling, a process that generates superoxide radicals. These radicals can then be converted to other damaging ROS, such as hydrogen peroxide and hydroxyl radicals.[5][6] This surge in ROS overwhelms the antioxidant capacity of cardiomyocytes, leading to oxidative damage to lipids, proteins, and nucleic acids, ultimately compromising cellular integrity and function.[5][6]

Induction of Mitochondrial Dysfunction

Mitochondria are primary targets of this compound's toxic effects. The metabolite's interference with mitochondrial function is a critical event leading to cardiomyocyte death. This compound disrupts the mitochondrial electron transport chain, leading to a decrease in ATP production and a further increase in ROS generation.[5][7] This bioenergetic failure cripples the high-energy demands of the contracting heart muscle. Furthermore, this compound can induce the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[7] Persistent opening of the mPTP leads to the collapse of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c, initiating the intrinsic pathway of apoptosis.[5]

Disruption of Calcium Homeostasis

This compound profoundly disrupts the intricate regulation of intracellular calcium, a process fundamental to cardiac excitation-contraction coupling. It directly targets key calcium-handling proteins in the sarcoplasmic reticulum (SR), the primary intracellular calcium store in cardiomyocytes.[3][8]

-

Ryanodine Receptor 2 (RyR2): this compound alters the function of RyR2, the channel responsible for releasing calcium from the SR to initiate muscle contraction. It causes an initial activation followed by a sustained inhibition of the channel.[3] This dysregulation leads to spontaneous calcium leak from the SR during diastole and a diminished calcium release during systole, impairing both relaxation and contraction.

-

Sarco/endoplasmic Reticulum Ca2+-ATPase (SERCA2a): this compound inhibits the activity of SERCA2a, the pump responsible for re-sequestering calcium into the SR during relaxation.[3] This inhibition leads to elevated cytosolic calcium levels and a depletion of SR calcium stores, further contributing to contractile dysfunction and diastolic impairment.[3]

Quantitative Data on this compound's Cardiotoxic Effects

The following tables summarize quantitative data from various studies, highlighting the comparative cardiotoxicity of doxorubicin and this compound.

Table 1: Comparative Effects on Cardiomyocyte Viability

| Compound | Cell Line | Assay | IC50 | Reference |

| Doxorubicin | iPS-derived Cardiomyocytes | Cell Viability | 3.5 µM | [9] |

| Doxorubicin | H9c2 | MTT Assay | ~1 µM (at 24h) | [10] |

| This compound | AC16 | MTT Assay | ~10 µM (at 48h) | [11] |

| This compound | AC16 | Neutral Red Uptake | >10 µM (at 48h) | [11] |

Table 2: Effects on RyR2 Channel Open Probability (Po)

| Compound | Concentration | Effect on Po | Fold Change | Reference |

| This compound | 0.01 µM | Activation | 3.70 ± 0.77 | [3] |

| This compound | 0.5 µM | Activation (Saturated) | 6.41 ± 0.92 | [3] |

| This compound | 0.01 µM | Inhibition | Po reduced to 69% of control | [3] |

| This compound | 2.5 µM | Inhibition | Po reduced to 24% of control | [3] |

| Doxorubicin | 0.01 µM | Activation | 3.11 ± 0.78 | [3] |

Table 3: Effects on SERCA2a Calcium Uptake

| Compound | Concentration | Effect on Ca2+ Uptake | % of Control | Reference |

| Doxorubicin | 0.01 µM | No significant change | ~100% | [3] |

| Doxorubicin | 10 µM | No significant change | ~100% | [3] |

| This compound | 0.01 µM | Inhibition | 73-75% | [3] |

| This compound | 10 µM | Inhibition | 73-75% | [3] |

Table 4: Effects on Mitochondrial Function

| Compound | Effect | Measurement | Cell Line | Reference |

| Doxorubicin | Increased Mitochondrial ROS | MitoSOX Red | H9c2 | [12] |

| Doxorubicin | Decreased Mitochondrial Membrane Potential | JC-1 Assay | H9c2 | [12] |

| This compound | Decreased Mitochondrial Membrane Potential | JC-1 Assay | AC16 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cardiomyocyte Viability (MTT) Assay

This protocol is adapted for use with the H9c2 cardiomyoblast cell line.

Materials:

-

H9c2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Doxorubicin and this compound stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed H9c2 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of doxorubicin and this compound in complete DMEM.

-

After 24 hours, remove the medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

-

Incubate the cells with the drugs for the desired time period (e.g., 24, 48, or 72 hours).[13][14]

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Isolation of Cardiac Sarcoplasmic Reticulum (SR) Vesicles

This protocol is a general guideline for isolating SR vesicles from cardiac tissue.

Materials:

-

Fresh or frozen cardiac ventricular tissue

-

Homogenization buffer (e.g., 300 mM sucrose, 10 mM HEPES, pH 7.4, and protease inhibitors)

-

Differential centrifugation equipment

-

Sucrose gradient solutions (e.g., 25%, 30%, 35%, 40%, 45% sucrose in buffer)

-

Ultracentrifuge

Procedure:

-

Mince the cardiac tissue on ice and homogenize in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction, which contains SR vesicles.[15]

-

Resuspend the microsomal pellet in a small volume of buffer.

-

Layer the resuspended microsomes onto a discontinuous sucrose gradient.

-

Centrifuge at a high speed (e.g., 150,000 x g for 2-3 hours).

-

Collect the fraction at the interface of the desired sucrose concentrations, which will be enriched in SR vesicles.[16][17][18]

-

Dilute the collected fraction with buffer and pellet the SR vesicles by ultracentrifugation.

-

Resuspend the final pellet in a suitable buffer for storage at -80°C.

Single-Channel Recording of RyR2 in a Planar Lipid Bilayer

This is a highly specialized technique requiring specific equipment.

Materials:

-

Planar lipid bilayer apparatus

-

Phospholipids (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine) in n-decane

-

Isolated SR vesicles containing RyR2

-

Cis and trans chamber solutions (e.g., symmetrical solutions containing 250 mM KCl, 10 mM HEPES, pH 7.4)

-

Ag/AgCl electrodes

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Form a planar lipid bilayer by painting the phospholipid solution across a small aperture separating the cis and trans chambers.[15][19][20][21]

-

Fuse SR vesicles to the bilayer by adding them to the cis (cytosolic) side and briefly applying an osmotic gradient.

-

Establish a voltage clamp across the bilayer using the Ag/AgCl electrodes and amplifier.

-

Record single-channel currents in response to voltage steps and the addition of this compound to the cis or trans chamber.

-

Analyze the single-channel data to determine the open probability (Po), mean open time, and mean closed time.[22]

Measurement of SERCA2a-Mediated Calcium Uptake

This protocol uses a calcium-sensitive dye to measure calcium uptake into SR vesicles.

Materials:

-

Isolated SR vesicles

-

Uptake buffer (e.g., 100 mM KCl, 20 mM MOPS, 5 mM MgCl2, 5 mM ATP, pH 7.0)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 or Indo-1)

-

This compound

-

Fluorometer

Procedure:

-

Resuspend the SR vesicles in the uptake buffer.

-

Add the calcium-sensitive dye to the vesicle suspension.

-

Place the suspension in a cuvette in the fluorometer and monitor the fluorescence signal.

-

Initiate calcium uptake by adding a known concentration of CaCl2.

-

Record the change in fluorescence over time, which reflects the decrease in extra-vesicular calcium as it is pumped into the SR vesicles.[2][23]

-

To test the effect of this compound, pre-incubate the vesicles with the compound before initiating calcium uptake.

-

Calculate the rate of calcium uptake from the initial slope of the fluorescence change.[24]

Assessment of Mitochondrial Membrane Potential (MMP) using JC-1 Staining

This protocol uses the ratiometric dye JC-1 to assess changes in MMP in cultured cardiomyocytes.

Materials:

-

Cultured cardiomyocytes (e.g., H9c2 or primary neonatal cardiomyocytes)

-

JC-1 staining solution

-

This compound

-

Fluorescence microscope or flow cytometer

-

Assay buffer

Procedure:

-

Culture cardiomyocytes in a suitable format (e.g., 96-well plate or chamber slides).

-

Treat the cells with this compound for the desired time. Include a vehicle control and a positive control for depolarization (e.g., FCCP).

-

Remove the treatment medium and wash the cells with assay buffer.

-

Incubate the cells with the JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.[20][25][26][27]

-

Wash the cells with assay buffer to remove excess dye.

-

Immediately analyze the cells using a fluorescence microscope or flow cytometer.

-

In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low MMP, JC-1 remains as monomers and emits green fluorescence.

-

Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound-induced cardiotoxicity.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Measurement of sarcoplasmic reticulum Ca2+-ATPase activity and E-type Mg2+-ATPase activity in rat heart homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adverse Effects of Doxorubicin and Its Metabolic Product on Cardiac RyR2 and SERCA2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Doxorubicin-induced oxidative stress: The protective effect of nicorandil on HL-1 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Protective Effect of Hibiscus Sabdariffa on Doxorubicin-induced Cytotoxicity in H9c2 Cardiomyoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Planar Lipid Bilayer Experiment - Hancock Lab [cmdr.ubc.ca]

- 16. texaschildrens.org [texaschildrens.org]

- 17. devtoolsdaily.com [devtoolsdaily.com]

- 18. Mitochondrial Isolation and Real-Time Monitoring of MOMP - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Planar bilayer recording of ryanodine receptors of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]

- 21. Optimizing planar lipid bilayer single-channel recordings for high resolution with rapid voltage steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to Oxidative Stress Pathways Activated by Doxorubicinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of chemotherapy for a wide range of malignancies.[1][2][3] However, its clinical application is severely hampered by dose-dependent cardiotoxicity, which can lead to irreversible cardiomyopathy and heart failure.[2][4] A significant body of research points to the primary metabolite of doxorubicin, doxorubicinol, as a key mediator of this cardiac damage. The cardiotoxicity is predominantly attributed to the induction of severe oxidative stress within cardiomyocytes.[2][5][6] this compound, along with its parent compound, instigates a cascade of events leading to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense capacity.[6][7] This guide provides a detailed examination of the core molecular pathways through which this compound incites oxidative stress, summarizes key quantitative findings, and outlines the experimental protocols used to elucidate these mechanisms.

Core Signaling Pathways of Doxorubcinol-Induced Oxidative Stress

This compound triggers oxidative stress through a multi-pronged assault on cellular homeostasis, primarily targeting the mitochondria, activating ROS-generating enzymes, interfering with iron metabolism, and crippling the cell's natural antioxidant defenses.

Mitochondrial Dysfunction and ROS Production

The mitochondrion is a primary target of doxorubicin and its metabolite this compound.[8] Doxorubicin's quinone moiety can undergo redox cycling within the mitochondrial electron transport chain (ETC), particularly at complex I.[5] This process involves a one-electron reduction to a semiquinone radical, which then reacts with molecular oxygen to produce the superoxide anion (O₂•⁻).[2][5][7] This initiates a cascade of ROS generation. The superoxide is rapidly converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD).[5] H₂O₂ can then be converted to the highly reactive hydroxyl radical (•OH) via the Fenton reaction, especially in the presence of free iron.[9]

This surge in mitochondrial ROS (mtROS) inflicts damage on mitochondrial DNA (mtDNA), proteins, and lipids, including the inner mitochondrial membrane lipid cardiolipin, which is crucial for ETC function.[5][10] The damage leads to impaired ATP synthesis, depolarization of the mitochondrial membrane, and the opening of the mitochondrial permeability transition pore (mPTP), which releases pro-apoptotic factors like cytochrome c into the cytosol, ultimately triggering cardiomyocyte death.[3][11]

Activation of NADPH Oxidases (NOX)

Beyond the mitochondria, a key source of this compound-induced ROS is the family of NADPH oxidases (NOX), particularly the NOX2 isoform found in cardiomyocytes.[12][13] Doxorubicin treatment has been shown to rapidly activate NOX enzymes.[14] This activation leads to the transfer of an electron from NADPH to molecular oxygen, generating superoxide.[6][15] The resulting oxidative stress contributes directly to apoptosis and pathological cardiac remodeling, including cardiomyocyte degeneration, fibrosis, and contractile dysfunction.[13][14] Studies have shown that inhibiting NOX with agents like apocynin or in NOX2-deficient mice significantly reduces doxorubicin-induced ROS production and protects against cardiotoxicity.[13][14][16]

Impairment of Antioxidant Defense Systems

Healthy cells maintain a delicate balance between ROS production and elimination, the latter being managed by a sophisticated antioxidant defense system. This system includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[7] Doxorubicin treatment disrupts this balance not only by increasing ROS production but also by diminishing the cell's antioxidant capacity.[17]

The drug can downregulate the expression and activity of these crucial antioxidant enzymes.[12][17] This effect may be mediated through the inhibition of key transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which governs the expression of many antioxidant genes.[7] The resulting depletion of the antioxidant shield makes cardiomyocytes highly vulnerable to the onslaught of ROS, amplifying cellular damage.[2][7]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies investigating the effects of doxorubicin/doxorubicinol on markers of oxidative stress.

Table 1: Effect of Doxorubicin on Mitochondrial Superoxide Production

| Cell Type | Treatment | Fold Increase in Mitochondrial Superoxide | Method | Reference |

|---|---|---|---|---|

| H9c2 Myocytes / HCAECs | Doxorubicin | ~3-7 fold | MitoSOX Red with Flow Cytometry / Confocal Microscopy | [18] |

| HL-1 Cardiomyocytes | Doxorubicin (10⁻⁷ M; 3h) | 1.13 (13% increase) | Not specified |[19] |

Table 2: Effect of Doxorubicin on Antioxidant Enzyme Activity in Rat Liver

| Parameter | Control | Doxorubicin (18 mg/kg) | % Change |

|---|---|---|---|

| GSHPx (μmol/g wet tissue) | 117.5 ± 3.308 | 42.5 ± 1.291 | ↓ 63.8% |

| CAT (μmol/min/g tissue) | 67.5 ± 1.08 | 41.25 ± 1.887 | ↓ 38.9% |

| GR (ng/ml) | 0.953 ± 0.02 | 0.315 ± 0.012 | ↓ 67.0% |

| GST (μmol/min/g tissue) | 34.2 ± 1.398 | 26.25 ± 1.031 | ↓ 23.2% |

Data derived from a study on rat liver tissues, showing significant decreases in the activity of key antioxidant enzymes following cumulative doxorubicin dosage.[17]

Table 3: Effect of Doxorubicin on Lipid Peroxidation (TBARS Assay)

| Cell Line | Treatment (24h) | TBARS (nmol/mg protein) | Treatment (48h) | TBARS (nmol/mg protein) |

|---|---|---|---|---|

| HepG2 | Control | ~0.12 | Control | ~0.15 |

| HepG2 | Doxorubicin (0.5 μM) | ~0.45 | Doxorubicin (0.5 μM) | ~0.75 |

Data adapted from a study on HepG2 cells, indicating a significant, time-dependent increase in lipid peroxidation, measured as thiobarbituric acid reactive substances (TBARS).[20]

Key Experimental Protocols

Elucidating the mechanisms of this compound-induced oxidative stress relies on a set of robust experimental techniques. Below are detailed methodologies for key assays.

Measurement of Mitochondrial Superoxide Production using MitoSOX Red

Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria due to its cationic nature.[21] Once in the mitochondria, it is oxidized specifically by superoxide, but not by other ROS, to a red fluorescent product. The intensity of the red fluorescence is proportional to the rate of mitochondrial superoxide production.[18][21]

Protocol (for adherent cells):

-

Cell Culture: Plate cells (e.g., H9c2 cardiomyocytes) in a suitable format (e.g., 96-well plate for fluorometry, glass-bottom dish for microscopy) and grow to the desired confluency.

-

Treatment: Treat cells with doxorubicin at various concentrations and for different time points as required by the experimental design. Include an untreated control.

-

MitoSOX Loading:

-

Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or other suitable buffer.

-

Remove the culture medium from the cells and wash twice with warm PBS.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[22]

-

-

Wash: Gently wash the cells three times with warm PBS to remove excess probe.

-

Detection:

-

Fluorescence Microscopy/Confocal Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., excitation ~510 nm, emission ~580 nm).[21]

-

Flow Cytometry: Detach the cells using trypsin, neutralize, and resuspend in a suitable buffer. Analyze the cell suspension on a flow cytometer to quantify the mean fluorescence intensity of the cell population.[18]

-

Microplate Reader: Measure the fluorescence intensity directly in the plate using a microplate reader with appropriate excitation and emission wavelengths.[22]

-

Assessment of NADPH Oxidase (NOX) Activity

Principle: NOX activity can be measured by monitoring the consumption of its substrate, NADPH, or by detecting the superoxide it produces.[23] Commercial colorimetric or fluorometric assay kits are widely available.[15][24] A common method involves measuring the rate of NADPH consumption spectrophotometrically at 340 nm.

Protocol (Cell-free assay using membrane fractions):

-

Sample Preparation: Isolate membrane fractions from control and doxorubicin-treated cardiomyocytes, as NOX enzymes are membrane-bound.

-

Reaction Mixture: Prepare an assay buffer containing a superoxide-detecting probe (e.g., lucigenin or cytochrome c) and the prepared membrane protein fraction.

-

Initiate Reaction: Start the reaction by adding a known concentration of NADPH to the mixture.

-

Measurement:

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

-

For NADPH consumption assays, monitor the decrease in absorbance at 340 nm.[23]

-

For superoxide detection assays (e.g., using WST-1, a colorimetric probe), measure the increase in absorbance at the appropriate wavelength (e.g., 450 nm).[15][24]

-

-

Control: Run a parallel reaction in the presence of a NOX inhibitor (e.g., Diphenyleneiodonium, DPI) to determine the specific NOX-dependent activity.[24]

-

Calculation: Calculate NOX activity by subtracting the rate of the inhibitor-containing reaction from the total rate and normalize to the amount of protein used.

Quantification of Lipid Peroxidation (TBARS Assay)

Principle: Lipid peroxidation is a hallmark of oxidative damage to cell membranes.[2] The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to estimate the extent of lipid peroxidation by measuring malondialdehyde (MDA), a reactive aldehyde that is one of the end-products of this process.[25][26] MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct that can be quantified spectrophotometrically.[27]

Protocol (using cell lysates):

-

Sample Preparation: Harvest control and doxorubicin-treated cells and prepare a cell lysate via sonication or homogenization on ice. Determine the protein concentration of the lysate for normalization.

-

Reaction:

-

To a microcentrifuge tube, add a specific volume of cell lysate (e.g., 100 µL).

-

Add an acidic reagent (e.g., 20% acetic acid).

-

Add TBA solution.

-

-

Incubation: Mix the contents thoroughly and incubate the tubes at 95°C for 60 minutes.[28] This allows for the formation of the MDA-TBA adduct.

-

Cooling & Centrifugation: Cool the tubes on ice to stop the reaction, then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet any precipitate.

-

Measurement: Transfer the clear supernatant to a new tube or a 96-well plate and measure the absorbance at ~532 nm using a spectrophotometer or microplate reader.[28]

-

Quantification: Calculate the concentration of MDA in the samples by comparing their absorbance values to a standard curve prepared using known concentrations of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Normalize the results to the protein concentration of the lysate.

References

- 1. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Underlying the Mechanisms of Doxorubicin-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. droracle.ai [droracle.ai]

- 11. researchgate.net [researchgate.net]

- 12. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NOX2 NADPH OXIDASE PROMOTES PATHOLOGIC CARDIAC REMODELING ASSOCIATED WITH DOXORUBICIN CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NADPH oxidases participate to doxorubicin-induced cardiac myocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NADPH Oxidase (NAO) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 16. researchgate.net [researchgate.net]

- 17. Doxorubicin Toxicity can be Ameliorated during Antioxidant L-Carnitine Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. heart.bmj.com [heart.bmj.com]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative optical measurement of mitochondrial superoxide dynamics in pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sm.unife.it [sm.unife.it]

- 23. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NADPH Oxidase (NAO) Assay Kit - Profacgen [profacgen.com]

- 25. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

- 26. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Doxorubicin-induced lipid peroxidation and glutathione peroxidase activity in tumor cell lines selected for resistance to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Enzymatic Conversion of Doxorubicin to Doxorubicinol In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. However, its clinical utility is significantly hampered by dose-dependent cardiotoxicity, a side effect intricately linked to its metabolic conversion to doxorubicinol. This in-depth technical guide provides a comprehensive overview of the enzymatic pathways governing this transformation in vivo. It details the key enzymes involved, their tissue-specific roles, and the kinetic parameters of the conversion. Furthermore, this guide presents detailed experimental protocols for the quantification of doxorubicin and this compound, the assessment of in vivo cardiotoxicity, and the preparation of subcellular fractions for enzymatic assays. Finally, signaling pathways implicated in doxorubicin-induced cardiotoxicity are visualized to provide a deeper understanding of the molecular mechanisms at play. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development, aiding in the design of strategies to mitigate doxorubicin's cardiotoxic effects and improve cancer therapy outcomes.

Introduction

Doxorubicin is a widely utilized antineoplastic agent effective against a broad spectrum of cancers, including breast cancer, lymphomas, and leukemias.[1][2] Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to cancer cell death.[1] Despite its efficacy, the clinical use of doxorubicin is limited by a cumulative, dose-related cardiotoxicity that can lead to severe and irreversible heart failure.[1][3]

A significant contributor to this cardiotoxicity is the metabolic reduction of doxorubicin at its C-13 carbonyl group to form the secondary alcohol metabolite, this compound.[3][4] this compound is not only less effective as an anticancer agent but is also considered to be more cardiotoxic than its parent compound.[4][5] Understanding the enzymatic processes that govern this conversion in vivo is therefore critical for developing strategies to minimize cardiotoxicity and enhance the therapeutic index of doxorubicin.

This guide will delve into the core aspects of the enzymatic conversion of doxorubicin to this compound, providing quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Enzymatic Conversion of Doxorubicin to this compound

The primary metabolic pathway for doxorubicin is a two-electron reduction of its C-13 carbonyl group, yielding this compound.[6] This reaction is catalyzed by a group of cytosolic enzymes belonging to the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies, with carbonyl reductases (CBRs) being a prominent member of the latter.[3][4]

The primary enzymes implicated in this conversion are:

-

Carbonyl Reductase 1 (CBR1): Considered the predominant doxorubicin reductase in the human liver.[4]

-

Carbonyl Reductase 3 (CBR3): Also capable of forming this compound.[3]

-

Aldo-Keto Reductase Family 1, Member A1 (AKR1A1): Considered the most important doxorubicin-reducing enzyme in heart tissue.[6]

-

Aldo-Keto Reductase Family 1, Member C3 (AKR1C3): Has been shown to mediate the C13 carbonyl reduction of doxorubicin.[7]

The relative contribution of these enzymes to this compound formation varies depending on the tissue type. For instance, CBR1 is the major contributor in the liver, while AKR1A1 plays a more significant role in the heart.[6]

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters for the reduction of doxorubicin by key enzymes. This data is essential for understanding the efficiency of the conversion and for developing targeted inhibitors.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Vmax (nmol/min/mg protein) | Source |

| Human Carbonyl Reductase 1 (CBR1) | Doxorubicin | ~140 | - | - | [4] |

| Mouse Carbonyl Reductase 1 (Cbr1) | Doxorubicin | 100 ± 20 | 1.5 ± 0.1 | - | [1] |

| Mouse Carbonyl Reductase 3 (Cbr3) | Doxorubicin | 150 ± 60 | 0.15 ± 0.02 | - | [1] |

| Human Aldo-Keto Reductase 1C3 (AKR1C3) | Doxorubicin | - | - | - | [7] |

| Human Liver Cytosol | Doxorubicin | ~140 | - | - | [4] |

Note: Data from different studies may vary due to experimental conditions. "-" indicates data not available in the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of doxorubicin metabolism and cardiotoxicity.

Quantification of Doxorubicin and this compound in Biological Samples

Accurate quantification of doxorubicin and its primary metabolite, this compound, in plasma and tissues is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.

Protocol: HPLC with Fluorescence Detection for Doxorubicin in Rat Plasma [8]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 60 µL of rat plasma in a microcentrifuge tube, add a known concentration of an internal standard (e.g., daunorubicin).

-

Add an extraction solvent (e.g., a mixture of chloroform and isopropanol).

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 35-40°C.

-

Reconstitute the residue in a small volume of the mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., PerfectSil C18).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 32:68, v/v) with the pH adjusted to 2.6.

-

Flow Rate: 1 mL/min.

-

Column Temperature: 35°C.

-

Detection: Fluorescence detector with excitation and emission wavelengths set to 470 nm and 555 nm, respectively.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of doxorubicin to the internal standard against the nominal concentration of doxorubicin in spiked plasma samples.

-

Protocol: LC-MS/MS for Doxorubicin and this compound in Mouse Plasma [9]

-

Sample Preparation (Protein Precipitation):

-

To a small volume of mouse plasma (e.g., 10 µL), add an internal standard (e.g., hexamethylphosphoramide).

-

Add a protein precipitation agent (e.g., methanol).

-

Vortex to mix and then centrifuge at high speed (e.g., 4,006 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Column: UPLC C18 column (e.g., UPLC C-18 BEH).

-

Mobile Phase: A gradient of 0.1% acetic acid in water (Eluent A) and acetonitrile (Eluent B).

-

Flow Rate: 0.15 mL/min.

-

Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Doxorubicin: m/z 544.22 > 361.05

-

This compound: m/z 546.22 > 363.05

-

Internal Standard (hexamethylphosphoramide): m/z 180.03 > 135.16

-

-

Quantification: Construct calibration curves for both doxorubicin and this compound using spiked plasma standards.

-

In Vivo Assessment of Doxorubicin-Induced Cardiotoxicity

Animal models are essential for studying the mechanisms of doxorubicin-induced cardiotoxicity and for evaluating potential cardioprotective agents.

Protocol: Rat Model of Chronic Doxorubicin Cardiotoxicity [10]

-

Animal Model: Male Wistar rats.

-

Dosing Regimen: Administer doxorubicin via multiple intraperitoneal injections to achieve a cumulative dose known to induce cardiotoxicity (e.g., 15 mg/kg or 24 mg/kg). A typical regimen might involve weekly injections for several weeks.

-

Assessment of Cardiac Function (Echocardiography):

-

Perform echocardiography at baseline and at regular intervals throughout the study.

-

Anesthetize the rats and measure key parameters of left ventricular (LV) function, such as LV ejection fraction (LVEF) and fractional shortening (FS). A significant decrease in these parameters is indicative of cardiotoxicity.

-

-

Histopathological Analysis:

-

At the end of the study, euthanize the animals and collect the hearts.

-

Fix the heart tissue in formalin, embed in paraffin, and prepare sections for staining with hematoxylin and eosin (H&E) and Masson's trichrome.

-

Examine the sections for signs of myocardial damage, including myocyte vacuolization, myofibrillar loss, and fibrosis.

-

-

Biomarker Analysis:

-

Collect blood samples to measure cardiac biomarkers such as cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB). Elevated levels of these markers indicate myocardial injury.

-

Preparation of Cytosolic and Nuclear Fractions

To study the enzymatic conversion of doxorubicin in vitro, it is necessary to isolate the cytosolic fraction, where the metabolizing enzymes are located.

Protocol: Cytosolic and Nuclear Fractionation from Cultured Cells [11][12]

-

Cell Harvesting: Harvest cultured cells (approximately 4 x 107 cells) and wash them with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis:

-

Resuspend the cell pellet in an ice-cold cytoplasmic extraction buffer containing a non-ionic detergent (e.g., NP-40 or Igepal CA-630) and protease inhibitors.

-

Incubate on ice for 10-15 minutes to allow for cell lysis.

-

-

Isolation of Cytoplasm:

-

Centrifuge the cell lysate at a low speed (e.g., 800-1500 x g) for 5-10 minutes at 4°C to pellet the nuclei.

-

Carefully collect the supernatant, which contains the cytoplasmic fraction.

-

-

Isolation of Nuclei:

-

Wash the nuclear pellet with the cytoplasmic extraction buffer without detergent.

-

Resuspend the washed nuclei in a nuclear extraction buffer.

-

Incubate on ice with periodic vortexing to extract the nuclear proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

-

The resulting supernatant is the nuclear fraction.

-

-

Protein Quantification: Determine the protein concentration of both the cytosolic and nuclear fractions using a standard protein assay (e.g., Bradford assay). The cytosolic fraction can then be used for enzyme kinetic studies.

Signaling Pathways and Experimental Workflows

The cardiotoxicity of doxorubicin is a multifactorial process involving several interconnected signaling pathways. The conversion to this compound is a key initiating event.

Enzymatic Conversion and Downstream Effects

The following diagram illustrates the enzymatic conversion of doxorubicin to this compound and its subsequent contribution to cardiotoxicity.

Caption: Enzymatic conversion of doxorubicin to cardiotoxic this compound.

Doxorubicin-Induced Cardiotoxicity Signaling Pathway

This diagram provides a more detailed view of the molecular signaling pathways involved in doxorubicin-induced cardiotoxicity, highlighting the central role of reactive oxygen species (ROS) generation.

Caption: Key signaling events in doxorubicin-induced cardiotoxicity.

Experimental Workflow for Studying Doxorubicin Metabolism and Cardiotoxicity

This workflow outlines the key steps in a typical preclinical study investigating the role of doxorubicin metabolism in cardiotoxicity.

Caption: A typical experimental workflow for in vivo studies.

Conclusion

The enzymatic conversion of doxorubicin to this compound is a critical determinant of its cardiotoxic potential. A thorough understanding of the enzymes involved, their kinetic properties, and the downstream signaling pathways is essential for the development of safer and more effective cancer therapies. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed protocols and a comprehensive overview of the current state of knowledge. By applying these methodologies and insights, the scientific community can continue to make progress in mitigating the debilitating side effects of this important chemotherapeutic agent.

References

- 1. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic this compound in Mouse Liver, but the Majority of the this compound-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Carbonyl reductase 1 is a predominant doxorubicin reductase in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of aldo-keto reductases and other doxorubicin pharmacokinetic genes in doxorubicin resistance, DNA binding, and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Inactivation of the anticancer drugs doxorubicin and oracin by aldo-keto reductase (AKR) 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 12. cellbiolabs.com [cellbiolabs.com]

The Role of Carbonyl Reductases in Doxorubicin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of carbonyl reductases in the metabolism of the widely used chemotherapeutic agent, doxorubicin. Understanding this metabolic pathway is paramount for optimizing cancer therapy, mitigating cardiotoxic side effects, and developing novel therapeutic strategies. This document provides a comprehensive overview of the enzymatic conversion of doxorubicin, quantitative kinetic data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction: The Double-Edged Sword of Doxorubicin Metabolism

Doxorubicin (DOX) is a potent anthracycline antibiotic used in the treatment of a wide array of cancers.[1] Its efficacy, however, is often limited by a dose-dependent cardiotoxicity, which can lead to congestive heart failure.[1] A significant contributor to this cardiotoxicity is not the parent drug itself, but its primary metabolite, doxorubicinol (DOXol).[2][3][4] The conversion of doxorubicin to this compound is a two-electron reduction of the C-13 carbonyl group, a reaction catalyzed by cytosolic enzymes known as carbonyl reductases (CBRs) and aldo-keto reductases (AKRs).[1][5][6]

This metabolic transformation represents a critical juncture in doxorubicin's pharmacological profile. While this compound exhibits significantly lower antineoplastic activity compared to its parent compound, it is paradoxically more cardiotoxic.[7][8] This disparity underscores the importance of understanding the enzymes responsible for this conversion. The primary enzymes implicated in doxorubicin metabolism are Carbonyl Reductase 1 (CBR1), Carbonyl Reductase 3 (CBR3), and Aldo-Keto Reductase 1C3 (AKR1C3).[5][7][9] The expression and activity of these enzymes can vary significantly among individuals, potentially influencing both the efficacy of doxorubicin treatment and the risk of developing cardiotoxicity.[7]

Quantitative Analysis of Doxorubicin Metabolism by Carbonyl Reductases

The kinetic parameters of doxorubicin reduction by various carbonyl reductases have been characterized, providing valuable insights into their respective contributions to its metabolism. The following tables summarize the key quantitative data from studies on murine and human enzymes.

Table 1: Kinetic Parameters of Doxorubicin-Dependent NADPH Oxidation by Murine Carbonyl Reductases

| Enzyme | kcat (min-1) | Km (µM) | kcat/Km (min-1 µM-1) |

| Cbr1 | 15 ± 1 | 180 ± 30 | 0.083 |

| Cbr3 | 1.5 ± 0.1 | 210 ± 40 | 0.0071 |

| Tr1 | 10 ± 1 | 240 ± 50 | 0.042 |

Data from a study on purified recombinant mouse enzymes. Note that while Tr1 catalyzes NADPH oxidation, it does not produce this compound, likely due to redox cycling.[1]

Table 2: this compound Formation by Murine Carbonyl Reductases

| Enzyme | kcat (min-1) | Km (µM) | kcat/Km (min-1 µM-1) |

| Cbr1 | 7.6 ± 0.4 | 120 ± 20 | 0.063 |

| Cbr3 | 0.08 ± 0.01 | 100 ± 30 | 0.0008 |

Data from a study on purified recombinant mouse enzymes.[1]

Table 3: Apparent Kinetic Parameters for Doxorubicin Reduction in Human Tissues

| Enzyme/Tissue | Apparent Km (µM) |

| Human Liver Cytosol | ~140 |

| Carbonyl Reductase 1 (CBR1) | ~140 |

| Aldo-Keto Reductase 1C3 (AKR1C3) | ~140 |

These enzymes exhibit similar Km values in the range observed for doxorubicin reduction in human liver, kidney, and gastrointestinal tract cytosols.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize carbonyl reductase activity on doxorubicin.

Doxorubicin-Dependent NADPH Oxidation Assay

This spectrophotometric assay measures the rate of NADPH consumption, which is an indicator of carbonyl reductase activity.

Principle: The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm.

Reagents:

-

Potassium phosphate buffer (0.1 M, pH 6.0)

-

NADPH solution (stock concentration 10 mM)

-

Doxorubicin solution (stock concentration 10 mM in water)

-

Purified recombinant enzyme (e.g., Cbr1, Cbr3) or cytosolic protein extract

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer and the desired concentration of doxorubicin.

-

Add the enzyme solution to the reaction mixture.

-

Initiate the reaction by adding NADPH to a final concentration of 200 µM.

-

Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 60 minutes) at 37°C using a spectrophotometer.

-

Calculate the rate of NADPH oxidation from the linear phase of the time course using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

This compound Formation Assay

This assay directly measures the production of this compound from doxorubicin using High-Performance Liquid Chromatography (HPLC).

Principle: Doxorubicin and its metabolite, this compound, are separated by reverse-phase HPLC and quantified by fluorescence detection.

Reagents:

-

Potassium phosphate buffer (0.1 M, pH 6.0)

-

NADPH solution (stock concentration 10 mM)

-

Doxorubicin solution (stock concentration 10 mM in water)

-

Purified recombinant enzyme or cytosolic protein extract

-

Chloroform:isopropanol (1:1, v/v) for extraction

-

HPLC mobile phase (e.g., acetonitrile:water gradient with a suitable buffer)

Procedure:

-

Set up the enzymatic reaction by incubating the enzyme, doxorubicin (e.g., 0.65 mM), and NADPH (e.g., 0.5 mM) in potassium phosphate buffer at 37°C.[2]

-

Stop the reaction at various time points by adding an equal volume of ice-cold chloroform:isopropanol (1:1).[2]

-

Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

-

Transfer the organic layer to a new tube and evaporate to dryness using a vacuum concentrator.[2]

-

Reconstitute the dried sample in the HPLC mobile phase.[2]

-

Inject the sample onto a reverse-phase HPLC column (e.g., a phenyl column) and elute with a suitable gradient.[2]

-

Detect doxorubicin and this compound using a fluorescence detector (e.g., excitation at 480 nm and emission at 560 nm).

-

Quantify the amount of this compound formed by comparing the peak area to a standard curve.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways, experimental workflows, and logical relationships involved in doxorubicin metabolism by carbonyl reductases.

References

- 1. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic this compound in Mouse Liver, but the Majority of the this compound-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Human carbonyl reductase overexpression in the heart advances the development of doxorubicin-induced cardiotoxicity in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic this compound in Mouse Liver, but the Majority of the this compound-Forming Activity Remains Unidentified - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Metabolic carbonyl reduction of anthracyclines — role in cardiotoxicity and cancer resistance. Reducing enzymes as putative targets for novel cardioprotective and chemosensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonyl reductase 1 is a predominant doxorubicin reductase in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Doxorubicin and its Metabolites on Cardiac Fibroblast to Myofibroblast Transition: A Technical Guide

Executive Summary: Doxorubicin (DOX), a potent anthracycline chemotherapeutic, is widely used in oncology, but its clinical application is constrained by significant cardiotoxicity, often leading to heart failure. While much research has focused on DOX-induced cardiomyocyte damage, the role of cardiac fibroblasts—the principal cell type responsible for cardiac fibrosis—is increasingly recognized as critical. This technical guide provides an in-depth analysis of the direct and complex effects of doxorubicin on the transition of cardiac fibroblasts to myofibroblasts, a key event in the development of cardiac fibrosis.

This document synthesizes current research, revealing a dual, and at times contradictory, role for DOX. Evidence suggests that at non-lethal concentrations, DOX can directly stimulate pro-fibrotic changes in cardiac fibroblasts, including the expression of α-smooth muscle actin (α-SMA) and the production of extracellular matrix components. This transition is mediated through the activation of signaling pathways such as PI3K/Akt and the induction of pro-inflammatory cytokines like TGF-β and IL-6.

Conversely, other studies indicate that DOX can interfere with canonical pro-fibrotic signaling, notably by inhibiting the TGF-β-induced expression of key fibrotic mediators like Collagen Type I and CCN2. This guide meticulously presents the quantitative data from these studies, details the experimental protocols used to investigate these phenomena, and provides visualizations of the core signaling pathways. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the intricate mechanisms by which doxorubicin modulates cardiac fibroblast behavior.

Doxorubicin's Direct Impact on Cardiac Fibroblast Phenotype

The transformation of quiescent cardiac fibroblasts into contractile, protein-secreting myofibroblasts is a hallmark of cardiac fibrosis. Doxorubicin appears to directly influence this process, independent of cardiomyocyte death, by modulating the expression of key myofibroblast markers and extracellular matrix (ECM) components.

Induction of Myofibroblast Markers and Pro-Fibrotic Factors

At low, non-lethal concentrations, DOX has been shown to induce the expression of α-smooth muscle actin (α-SMA), the defining marker of myofibroblast differentiation[1][2]. This transformation is accompanied by an increase in the production of pro-fibrotic cytokines. Studies on human cardiac fibroblasts (HCFs) demonstrate that DOX stimulation increases the mRNA levels of Interleukin-6 (IL-6) and Transforming Growth Factor-β (TGF-β) in a time-dependent manner[1][2]. This suggests that DOX can create a pro-fibrotic microenvironment by directly activating the fibroblasts themselves.

Modulation of Extracellular Matrix (ECM) Dynamics

The primary function of myofibroblasts is to synthesize and remodel the ECM. DOX directly influences this process. In vitro studies have found a dose-dependent increase in collagen secretion from adult cardiac fibroblasts treated with doxorubicin[3]. Furthermore, DOX upregulates the expression of Matrix Metalloproteinase-1 (MMP1), a collagenase that plays a complex role in ECM turnover and cardiac remodeling[1][2]. While some studies show DOX treatment can lead to an increase in collagen production, others report that DOX can inhibit TGF-β1-induced collagen expression, highlighting the complexity of its effects[4][5].

Data Presentation

Table 1: Effects of Doxorubicin on Myofibroblast Marker and Cytokine Expression

| Marker/Factor | Cell Type | DOX Concentration | Exposure Time | Observed Effect | Citation(s) |

|---|---|---|---|---|---|

| α-SMA | Human Cardiac Fibroblasts (HCFs) | 0.1 µM | 24-72 hours | Increased mRNA and protein expression | [1][2] |

| α-SMA | Naïve Cardiac Fibroblasts (rat) | In vitro exposure | --- | Augmented acquisition of myofibroblast phenotype | [6] |

| Collagen | Adult Cardiac Fibroblasts (rat) | 1-10 µM | --- | Dose-dependent increase in collagen secretion | [3] |

| Collagen | Human Cardiac Fibroblasts (HCFs) | 0.1 µM | 72 hours | Increased Col1a1 mRNA expression | [1] |

| Collagen (COL1) | NIH3T3 & Mouse Cardiac Fibroblasts | 1 µM | 24 hours | Inhibited TGF-β1 induced COL1 protein expression | [4] |

| MMP1 | Human Cardiac Fibroblasts (HCFs) | 0.1 µM | 24 hours | Significantly increased mRNA and protein expression | [1][2] |

| IL-6 | Human Cardiac Fibroblasts (HCFs) | 0.1 µM | 3-6 hours | Increased mRNA expression and protein production | [1][2] |

| TGF-β | Human Cardiac Fibroblasts (HCFs) | 0.1 µM | 3-6 hours | Increased mRNA expression | [1][2] |

| CCN2 | NIH3T3 & Mouse Cardiac Fibroblasts | 0.1-1 µM | 24 hours | Dose-dependent downregulation of protein expression |[4] |

Core Signaling Pathways Modulated by Doxorubicin

Doxorubicin's effects on cardiac fibroblasts are orchestrated through the modulation of several key intracellular signaling pathways. The most prominent among these are the TGF-β/Smad and PI3K/Akt pathways, as well as the generation of reactive oxygen species (ROS).

The TGF-β/Smad Signaling Axis

The TGF-β pathway is a master regulator of fibrosis[1]. Research indicates that DOX has a complex, dual-action role in this pathway. On one hand, DOX treatment of human cardiac fibroblasts leads to an increase in TGF-β mRNA and subsequent phosphorylation of Smad2, a key downstream signaling molecule[1][2]. This suggests an activation of the pro-fibrotic cascade. However, other evidence complicates this picture, showing that DOX treatment can inhibit the TGF-β1-induced expression of crucial ECM proteins like Collagen Type I and CCN2 in mouse fibroblasts[4][7]. This suggests that while DOX may initiate an upstream TGF-β signal, it can simultaneously impair the cell's ability to execute the downstream fibrotic response. Furthermore, DOX has been shown to upregulate Stat1, a transcription factor known to inhibit the myofibroblast phenotype[4].

The PI3K/Akt Pathway

The PI3K/Akt signaling pathway is involved in various cellular processes, including cell survival and proliferation. In the context of cardiac fibroblasts, DOX has been observed to promote the phosphorylation of Akt in a time-dependent manner[1][2]. This activation of the PI3K/Akt pathway is directly linked to the increased expression of MMP1.[2]. Pharmacological inhibition of PI3K was shown to prevent the DOX-induced increase in MMP1 mRNA, confirming the pathway's role in mediating this specific fibrotic response[1][2].

Oxidative Stress and ROS Production

A primary mechanism of doxorubicin's cardiotoxicity across all cardiac cell types is the generation of reactive oxygen species (ROS)[8][9][10]. DOX directly increases ROS production in human cardiac fibroblasts in a dose-dependent manner[11][12]. This oxidative stress can damage mitochondria and other cellular components, contributing to fibroblast dysfunction and apoptosis at higher concentrations[11][12][13][14]. This ROS production is a key upstream event that can trigger the inflammatory and fibrotic signaling pathways described above.

Experimental Protocols for Studying Fibroblast Transition

Investigating the effects of doxorubicin on cardiac fibroblast to myofibroblast transition requires a combination of cell culture techniques and molecular biology assays.

Cell Culture and Treatment

-

Cell Source: Primary adult cardiac fibroblasts are isolated from mouse or rat ventricles via enzymatic digestion[15]. Alternatively, commercially available human cardiac fibroblasts (HCFs) or fibroblast cell lines like NIH3T3 are used[1][4].

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂[16].

-

Treatment Protocol: Before treatment, cells are often serum-starved for a period (e.g., 24 hours) to synchronize them. They are then exposed to doxorubicin, typically in the range of 0.1 µM to 1.0 µM, for durations ranging from 3 to 72 hours, depending on the endpoint being measured[1][7]. For studies investigating interactions with pro-fibrotic pathways, cells are co-treated with TGF-β1 (e.g., 10 ng/mL)[4].

Assessment of Myofibroblast Differentiation

-

Western Blotting:

-

Lysate Preparation: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA) and incubated overnight with primary antibodies against α-SMA, Collagen I, p-Smad2, p-Akt, or total protein controls.

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry is used for quantification.

-

-

Quantitative RT-PCR (qRT-PCR):

-

RNA Extraction: Total RNA is extracted from treated cells using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase kit.

-

PCR Amplification: The cDNA is used as a template for real-time PCR with gene-specific primers (e.g., for ACTA2, COL1A1, TGFB1, IL6) and a fluorescent dye (e.g., SYBR Green).

-

Analysis: Gene expression is normalized to a housekeeping gene (e.g., GAPDH or β-actin), and relative expression is calculated using the ΔΔCt method.

-

-

Immunocytochemistry:

-

Cell Plating & Treatment: Cells are grown on glass coverslips and treated as described.

-

Fixation & Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Staining: Cells are blocked and then incubated with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging: Coverslips are mounted, and images are captured using a fluorescence microscope for qualitative and quantitative analysis of α-SMA stress fiber formation[15].

-

Measurement of Reactive Oxygen Species (ROS)

-

DCFH-DA Fluorescence Assay:

-

Cell Culture & Treatment: Cells are cultured in a multi-well plate and treated with DOX for the desired time.

-

Probe Loading: Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) in a serum-free medium in the dark (e.g., for 40 minutes at 37°C)[12]. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measurement: Fluorescence intensity is measured using a microplate reader at excitation/emission wavelengths of approximately 485/535 nm[12].

-

Summary and Future Directions

The impact of doxorubicin on the cardiac fibroblast-to-myofibroblast transition is multifaceted and context-dependent. The existing literature presents a complex picture where DOX can simultaneously initiate pro-fibrotic signaling while potentially impairing the full execution of the fibrotic program.

Key Takeaways:

-

Direct Activation: DOX can directly stimulate cardiac fibroblasts at non-lethal doses, leading to increased expression of myofibroblast markers (α-SMA), collagen, and pro-fibrotic cytokines (TGF-β, IL-6).

-

Signaling Complexity: DOX activates both the PI3K/Akt pathway, linked to ECM remodeling, and elements of the TGF-β/Smad pathway. However, it can also inhibit key downstream effectors of TGF-β signaling, such as CCN2 and COL1, and upregulate the anti-fibrotic factor Stat1.

-

ROS as a Core Mechanism: The generation of ROS is a central feature of DOX's effect on fibroblasts, likely acting as an upstream trigger for subsequent signaling events.

Future Directions:

-

Role of Metabolites: While this guide focuses on doxorubicin, its primary cardiotoxic metabolite, doxorubicinol, warrants specific investigation. Future studies should aim to delineate the unique effects of this compound on cardiac fibroblast biology.

-

Advanced In Vitro Models: Moving beyond 2D monocultures to more physiologically relevant systems, such as 3D co-cultures with cardiomyocytes or precision-cut cardiac slices, will be crucial to understanding the net effect of DOX in a multicellular environment.

-

Temporal Dynamics: The timing of DOX exposure relative to cardiac injury and other stimuli is critical. Research into the temporal progression of fibroblast activation post-DOX treatment could resolve some of the conflicting findings in the literature[17].

-

Therapeutic Targeting: A deeper understanding of these specific pathways could unveil novel therapeutic targets to mitigate DOX-induced cardiac fibrosis, thereby improving the long-term cardiovascular health of cancer survivors.

References

- 1. Doxorubicin induces trans-differentiation and MMP1 expression in cardiac fibroblasts via cell death-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doxorubicin induces trans-differentiation and MMP1 expression in cardiac fibroblasts via cell death-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Doxorubicin-induced myocardial fibrosis involves the neurokinin-1 receptor and direct effects on cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Doxorubicin-Induced Modulation of TGF-β Signaling Cascade in Mouse Fibroblasts: Insights into Cardiotoxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Doxorubicin on Extracellular Matrix Regulation in Primary Cardiac Fibroblasts from Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Initial Phase of Anthracycline Cardiotoxicity Involves Cardiac Fibroblasts Activation and Metabolic Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Doxorubicin-Induced Modulation of TGF-β Signaling Cascade in Mouse Fib" by Conner Patricelli, Parker Lehmann et al. [scholarworks.boisestate.edu]

- 8. Mechanisms of doxorubicin-induced cardiac inflammation and fibrosis; therapeutic targets and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. gccri.uthscsa.edu [gccri.uthscsa.edu]

- 12. Store-operated calcium entry via ORAI1 regulates doxorubicin-induced apoptosis and prevents cardiotoxicity in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2337 | Journal of Clinical and Translational Science | Cambridge Core [cambridge.org]

- 14. biorxiv.org [biorxiv.org]

- 15. In vitro Assessment of Cardiac Fibroblast Activation at Physiologic Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Subcellular Localization of Doxorubicinol in Heart Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of doxorubicinol, the primary and cardiotoxic metabolite of the anthracycline chemotherapeutic agent doxorubicin, within heart tissue. Understanding the compartmentalization of this compound is critical for elucidating the mechanisms of doxorubicin-induced cardiotoxicity and for the development of cardioprotective strategies. This document details the primary subcellular targets, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.

Core Concepts: Subcellular Targets of this compound in Cardiomyocytes

This compound, converted from doxorubicin by cytosolic aldo-keto reductases, exerts its cardiotoxic effects by accumulating in specific subcellular compartments of cardiomyocytes. The primary targets identified in numerous studies are the nucleus , mitochondria , and the sarcoplasmic reticulum .

-

Mitochondria: These organelles are a major site of this compound accumulation.[1] The affinity of the parent compound, doxorubicin, for cardiolipin, a phospholipid of the inner mitochondrial membrane, facilitates its entry and subsequent conversion to this compound.[2] Within the mitochondria, this compound disrupts the electron transport chain, leading to a surge in reactive oxygen species (ROS), impaired ATP synthesis, and the initiation of apoptotic pathways.[2][3][4]

-

Nucleus: Doxorubicin readily accumulates in the nucleus of cardiac cells, where it intercalates with DNA and inhibits topoisomerase IIβ.[5] This leads to DNA double-strand breaks and the activation of cell death signaling.[5] this compound is also found in the nucleus and contributes to this nuclear toxicity.

-

Sarcoplasmic Reticulum (SR): The SR, the primary site of calcium storage and release in cardiomyocytes, is a critical target of this compound.[6][7][8] this compound has been shown to be a more potent inhibitor of the ryanodine receptor (RyR2) and the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a) than doxorubicin itself.[9] This disruption of calcium homeostasis leads to impaired contractility and relaxation, contributing significantly to cardiac dysfunction.[6][10][11]

Quantitative Data on this compound Distribution

While extensive research has confirmed the subcellular localization of this compound, precise quantitative data on its concentration within specific organelles of cardiomyocytes remains limited. The following tables summarize the available quantitative information.

| Tissue | Analyte | Median Concentration (ng/g) | Concentration Range (ng/g) | Citation(s) |

| Human Autopsy Heart | This compound | 92 | 0 - 484 | [5] |

| Human Autopsy Heart | Doxorubicin | 58 | 0 - 1665 | [5] |

Table 1: Doxorubicin and this compound Concentrations in Human Heart Tissue. This data from autopsy samples provides an overview of the levels of doxorubicin and its primary metabolite found in the whole heart tissue of patients who had received the drug.

| Subcellular Fraction | Analyte | Observation | Method | Citation(s) |

| Cardiac Mitochondria | Doxorubicin & this compound | No significant difference in concentration was observed between mitochondrial subfractions. | HPLC-ESI-MS/MS | [1] |

| H9c2 Cardiomyocytes | Doxorubicin | A sublethal dose of 0.5 µM Doxorubicin resulted in 62.2% of cells being positive for mitophagy. | Fluorescence Microscopy |

Table 2: Subcellular and In Vitro Quantitative Observations. This table presents semi-quantitative data and observations from studies that have investigated the effects of doxorubicin and this compound at a subcellular level.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's subcellular localization in heart tissue.

Subcellular Fractionation of Heart Tissue for this compound Analysis

This protocol is adapted from established methods for heart tissue fractionation and is optimized for the subsequent analysis of small molecules like this compound by LC-MS/MS.[7][12][13]

Objective: To isolate enriched fractions of nuclei, mitochondria, and sarcoplasmic reticulum from heart tissue.

Materials:

-

Fresh or frozen heart tissue

-

Fractionation Buffer: (250 mM sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, pH 7.4, supplemented with protease and phosphatase inhibitors)

-

Dounce homogenizer with loose (A) and tight (B) fitting pestles

-

Centrifuge and ultracentrifuge

-

Reagents for protein quantification (e.g., BCA assay)

Procedure:

-

Mince approximately 100-200 mg of heart tissue on ice.

-

Homogenize the tissue in 10 volumes of ice-cold Fractionation Buffer using a Dounce homogenizer. Perform 10-15 strokes with the loose pestle (A) followed by 10-15 strokes with the tight pestle (B).

-

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet the nuclei.

-

Nuclear Fraction: Carefully collect the supernatant. The pellet contains the enriched nuclear fraction. Wash the pellet twice with Fractionation Buffer and store at -80°C for analysis.

-

Mitochondrial Fraction: Centrifuge the supernatant from step 3 at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-